molecular formula C39H62O14 B1678363 Pamaqueside CAS No. 150332-35-7

Pamaqueside

Cat. No.: B1678363
CAS No.: 150332-35-7
M. Wt: 754.9 g/mol
InChI Key: VWMZIGBYZQUQOA-QEEMJVPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pamaqueside is synthesized through a series of chemical reactions involving the formation of saponin structures. The synthetic route typically involves the glycosylation of a steroidal sapogenin, followed by various protective group manipulations and functional group transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and crystallization for final product isolation .

Chemical Reactions Analysis

Types of Reactions: Pamaqueside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Pamaqueside has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying saponin chemistry and its interactions with cholesterol.

    Biology: Investigated for its effects on cholesterol metabolism and absorption in biological systems.

    Medicine: Explored as a potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.

    Industry: Utilized in the development of cholesterol-lowering drugs and dietary supplements

Mechanism of Action

Pamaqueside exerts its effects by inhibiting the absorption of cholesterol in the intestines. It binds to cholesterol molecules, preventing their incorporation into micelles and subsequent absorption by enterocytes. This leads to increased excretion of cholesterol in the feces and a reduction in serum LDL cholesterol levels . The molecular targets involved include cholesterol transporters and enzymes responsible for cholesterol metabolism .

Comparison with Similar Compounds

Pamaqueside’s unique mechanism of action and higher potency make it a valuable compound for further research and development in the field of cholesterol management.

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-17-7-10-39(48-16-17)18(2)27-24(53-39)12-22-21-6-5-19-11-20(8-9-37(19,3)28(21)23(42)13-38(22,27)4)49-35-33(47)31(45)34(26(15-41)51-35)52-36-32(46)30(44)29(43)25(14-40)50-36/h17-22,24-36,40-41,43-47H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,22+,24+,25-,26-,27+,28-,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMZIGBYZQUQOA-QEEMJVPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CC(=O)C5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC(=O)[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150332-35-7
Record name Pamaqueside [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150332357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMAQUESIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1Y3WKM9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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